molecular formula C9H18ClNOS B13523159 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride

Cat. No.: B13523159
M. Wt: 223.76 g/mol
InChI Key: BQOLVLZJWWASTD-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom bonded to a methyl group, an oxygen atom, and a nitrogen atom within a spirocyclic framework. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic amine under acidic conditions.

    Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be accomplished by reacting the spirocyclic intermediate with a methylthiolating agent such as methyl iodide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing the reaction temperature and time to maximize yield.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

    Safety Measures: Implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced nitrogen-containing compounds.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key aspects include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane: Lacks the hydrochloride salt form, resulting in different solubility and stability properties.

    8-oxa-1-azaspiro[4.5]decane: Lacks the methylsulfanyl group, leading to different chemical reactivity and biological activities.

    3-(Methylsulfanyl)-1-azaspiro[4.5]decane: Lacks the oxygen atom, resulting in different structural and functional properties.

Uniqueness

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is unique due to its combination of a spirocyclic structure, the presence of a methylsulfanyl group, and the hydrochloride salt form. This combination imparts distinct chemical reactivity, solubility, and biological activities, making it a valuable compound for various applications.

Biological Activity

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic compounds, which have garnered attention for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H25ClNO6SC_{14}H_{25}ClNO_6S, with a molar mass of approximately 335.42 g/mol. The compound features a spirocyclic structure that contributes to its biological activity, particularly in the context of receptor interactions and enzyme inhibition.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of spirocyclic compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Neuropharmacological Effects
Another area of interest is the neuropharmacological profile of this compound. Preliminary studies have suggested that it may interact with neurotransmitter systems, potentially offering benefits in the treatment of neurodegenerative disorders. For instance, spirocyclic compounds have been shown to modulate serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety.

3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. In vitro studies have indicated that similar compounds can inhibit specific enzymes involved in these processes, thereby reducing the proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity Findings References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
2
NeuropharmacologicalModulates serotonin and dopamine receptors
Enzyme InhibitionInhibits enzymes linked to inflammation and cancer cell proliferation

Properties

Molecular Formula

C9H18ClNOS

Molecular Weight

223.76 g/mol

IUPAC Name

3-methylsulfanyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C9H17NOS.ClH/c1-12-8-6-9(10-7-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H

InChI Key

BQOLVLZJWWASTD-UHFFFAOYSA-N

Canonical SMILES

CSC1CC2(CCOCC2)NC1.Cl

Origin of Product

United States

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